
L-METHIONINE (METHYL-13C)
Beschreibung
L-Methionine (Methyl-13C) is a stable isotope-labeled derivative of the essential amino acid L-methionine, where the methyl group (-CH₃) is enriched with carbon-13 (13C). This isotopologue is widely used in metabolic labeling studies, particularly in tracking methyl group transfer reactions in biological systems. Its applications span structural biology, proteomics, and natural product biosynthesis, where precise tracing of methylation events or protein turnover is critical . For example, the Expi293™ Expression System employs L-Methionine (Methyl-13C) for metabolic protein labeling to analyze post-translational modifications or protein folding . Commercial standards, such as CLM-206-PK, are available for microbiological and pyrogen testing, ensuring high purity (>99%) for research reproducibility .
Eigenschaften
Molekulargewicht |
150.20 |
---|---|
Reinheit |
98% |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
L-Methionine (Methyl-13C) is distinct from other isotopically labeled methionine variants and related methyl donors. Below is a systematic comparison:
Position-Specific Isotopic Labeling
- L-Methionine (Methyl-13C): The 13C label is localized to the methyl group, making it ideal for studying S-adenosylmethionine (SAM)-dependent methylation pathways. For instance, in S. oneidensis, this compound achieved 85% isotopic incorporation in bis-N-methylated peptides, confirming its role in methyl transfer .
- It is listed as a microbiological testing standard (ZZS-CLM-3267-MPT-PK) .
- L-Methionine (13C5) : Contains 13C at five carbon positions, offering broader isotopic enrichment for proteomic studies. However, it lacks the specificity of methyl-13C for methylation tracking .
Functional Comparison with Other Methyl Donors
- S-Adenosyl-L-Methionine (SAM): SAM is the primary methyl donor in biological systems. Studies in E. coli showed that supplementing L-Methionine enhances SAM availability, altering ubiquinone pathway flux (e.g., CoQ10 biosynthesis) .
- [1-13C]-L-Isoleucine : Used in pathways where methyl groups originate from isoleucine rather than methionine. In Penicillium cf. canescens, [1-13C]-L-isoleucine exhibited 3.3–3.7% incorporation into paraherquamide A’s β-methylproline ring, contrasting with [methyl-13C]-L-methionine’s lack of incorporation in this system .
Data Table: Key Comparative Metrics
Research Implications and Limitations
- Advantages of Methyl-13C-L-Methionine :
- Limitations: Low incorporation in fungal pathways (e.g., 0.6% in marcortine) necessitates alternative precursors like [1-13C]-L-isoleucine . Cannot substitute for non-SAM-derived methyl groups, as seen in paraherquamide biosynthesis .
Vorbereitungsmethoden
Method Overview
Step A: Preparation of a reaction mixture containing:
- Dimethyl disulfide (DMDS)
- A catalytic amount of an amino acid or peptide containing a sulfhydryl group (e.g., cysteine, glutathione)
- Enzymes catalyzing the reduction of disulfide bonds and dehydrogenation of organic reducing compounds
- An organic reducing compound (hydrogen donor), such as glucose or polyalcohols, in stoichiometric amounts relative to DMDS
- Cofactors such as NADPH for enzymatic activity
Step B: Enzymatic reduction of DMDS to produce methyl mercaptan (CH3-SH).
Step C: Addition of an L-methionine precursor, such as O-acetyl-L-homoserine or O-succinyl-L-homoserine, which reacts with methyl mercaptan to form L-methionine.
Step D: Recovery and purification of the formed L-methionine.
This process can be conducted in two reactors sequentially or combined into a "one-pot" synthesis where all steps occur in the same reactor to improve efficiency and reduce methyl mercaptan loss.
Reaction Conditions and Enzyme System
- The enzymatic system typically includes glutathione reductase, glucose dehydrogenase, and O-acetyl-L-sulfhydrylase.
- The reaction is performed in phosphate buffer at pH 7, around 27°C, under mechanical stirring.
- Glucose acts as the organic reducing agent, regenerating cofactors and maintaining the redox cycle.
- Dimethyl disulfide is added gradually to avoid loss of methyl mercaptan gas.
Example Data from "One-Pot" Method
Parameter | Value |
---|---|
Buffer | Phosphate, pH 7 |
Temperature | 27°C |
Glucose | 6 g (33 mmol) |
O-acetyl-L-homoserine | 5 g (31 mmol) |
Dimethyl disulfide (DMDS) | 3 g (32 mmol) |
Reaction time | 6 hours |
Conversion of OAHS | 21% to L-methionine |
This data demonstrates the feasibility of synthesizing L-methionine enzymatically from DMDS and a precursor in a single reactor setup with moderate conversion efficiency.
Radiolabeled Synthesis Using Carbon-11 Methyl Iodide
For the preparation of L-methionine labeled with radioactive carbon-11 (11C), which is a short-lived isotope used in positron emission tomography (PET), a different synthetic approach is employed involving methyl iodide labeled with 11C.
Synthesis Process
- Carbon-11 is produced as [11C]carbon dioxide and converted to [11C]methyl iodide via a one-pot or two-pot apparatus.
- The [11C]methyl iodide is then reacted with a precursor amine in a liquid ammonia solution to form L-[methyl-11C]methionine.
- The reaction is rapid, typically completed within 12-15 minutes from [11C]carbon dioxide production.
- The crude product is purified by liquid chromatography to achieve radiochemical purity greater than 95%.
Yield and Purity
- Radiochemical yields range from 40% to 90%.
- Optical purity exceeds 99%, ensuring enantiomeric specificity.
- Total synthesis time including purification is about 20-30 minutes.
Reaction Scheme Summary
$$
\text{[11C]CH}_3\text{I} + \text{L-homocysteine derivative} \rightarrow \text{L-[methyl-11C]methionine}
$$
This method is specialized for producing radiolabeled L-methionine for imaging and tracer studies rather than bulk stable isotope-labeled compounds.
Comparative Table of Preparation Methods
Feature | Enzymatic Synthesis (DMDS) | Radiolabeled Synthesis (11C Methyl Iodide) |
---|---|---|
Isotope Label | Stable isotope (e.g., 13C in methyl group) | Radioisotope (11C) |
Starting Materials | Dimethyl disulfide, L-methionine precursor, glucose | [11C]carbon dioxide, methyl iodide |
Reaction Type | Multi-enzyme catalyzed reduction and substitution | Nucleophilic substitution in liquid ammonia |
Reaction Time | Several hours (e.g., 6 h) | Minutes (12-15 min synthesis, 20-30 min including purification) |
Yield | Moderate (e.g., 21% conversion in one-pot system) | High radiochemical yield (40-90%) |
Purity | High, with purification steps | Radiochemical purity >95%, optical purity >99% |
Application | Bulk stable isotope-labeled compound preparation | PET imaging and tracer studies |
Notes on Isotope Incorporation and Purification
- In enzymatic synthesis, the methyl group labeled with 13C can be introduced by using 13C-labeled dimethyl disulfide or methyl mercaptan precursors.
- The enzymatic system ensures stereospecific synthesis of L-methionine, maintaining optical purity.
- Purification typically involves chromatographic techniques to separate L-methionine from unreacted precursors and byproducts.
- Recycling of cofactors and byproducts (e.g., gluconolactone) is possible to improve process sustainability.
Summary and Expert Insights
The preparation of L-methionine (methyl-13C) is effectively achieved through enzymatic synthesis involving the reduction of dimethyl disulfide to methyl mercaptan, followed by reaction with a methionine precursor. This method benefits from mild reaction conditions, enzymatic specificity, and the ability to incorporate stable isotopes selectively into the methyl group. The "one-pot" enzymatic approach offers a streamlined synthesis with reasonable conversion rates and potential for scale-up.
Alternatively, radiolabeled L-methionine with carbon-11 is synthesized rapidly via methyl iodide substitution, primarily for imaging purposes.
These methods reflect the state-of-the-art in isotope-labeled amino acid synthesis, combining enzymology, organic synthesis, and radiochemistry to meet diverse research and clinical needs.
Q & A
Q. How can L-Methionine (Methyl-¹³C) be incorporated into experimental designs to study protein synthesis dynamics in mammalian cells?
Answer: L-Methionine (Methyl-¹³C) is used in pulse-chase experiments to quantify protein synthesis and degradation rates. Researchers culture cells in methionine-deficient media supplemented with the labeled compound, allowing selective incorporation into nascent proteins. Post-experiment, proteins are extracted and digested, and isotopic enrichment is quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine synthesis rates . For optimal labeling efficiency, cells should be cultured in methionine-deficient media for at least 3 passages prior to transfection to deplete endogenous methionine reserves .
Q. What methodological considerations are critical when using L-Methionine (Methyl-¹³C) in NMR-based structural studies of proteins?
Answer: Key considerations include:
- Isotopic Purity : Ensure >98% ¹³C enrichment to avoid signal dilution in NMR spectra .
- Sample Preparation : Use deuterated buffers and optimize pH to stabilize protein structure and minimize background noise.
- Spectral Acquisition : Employ ¹³C-filtered NMR experiments (e.g., HSQC) to resolve methyl group signals specifically. The labeled methionine’s methyl group serves as a reporter for protein conformational changes or binding interactions .
Advanced Research Questions
Q. How can conflicting data on isotopic incorporation of L-Methionine (Methyl-¹³C) in fungal secondary metabolite biosynthesis be resolved?
Answer: In studies of fungal metabolites like paraherquamide A, [methyl-¹³C]-L-methionine may fail to incorporate into specific methyl groups (e.g., β-methyl-β-hydroxyproline rings) despite precedents in related pathways . To resolve contradictions:
- Alternative Precursor Testing : Feed [¹³C]-labeled intermediates (e.g., L-isoleucine) to identify biosynthetic branch points.
- Mechanistic Validation : Use [¹³C,²H]-dual-labeled precursors to track hydrogen retention, revealing oxidative cyclization pathways (e.g., four-electron oxidation in isoleucine-to-proline conversion) .
- Multi-Technique Analysis : Combine ¹³C NMR, high-resolution MS, and stable isotope-assisted pathway mapping to confirm labeling patterns .
Q. What strategies optimize the synthesis of L-Methionine (Methyl-¹³C) for high-yield, high-purity applications in metabolic flux analysis?
Answer:
- Temperature and pH Control : Maintain reaction conditions at 33°C and pH 6.5 to maximize enzymatic activity in microbial synthesis systems .
- Substrate Monitoring : Use real-time LC-MS to track intermediate concentrations (e.g., homocysteine) and adjust feeding rates to avoid metabolic bottlenecks.
- Purification Protocols : Employ ion-exchange chromatography followed by recrystallization to achieve >98% purity, critical for minimizing background noise in flux studies .
Q. How can researchers address low signal-to-noise ratios when quantifying L-Methionine (Methyl-¹³C) in low-abundance metabolic intermediates?
Answer:
- Derivatization : Use dansyl chloride or other fluorogenic agents to enhance MS detection sensitivity for trace metabolites .
- Data-Independent Acquisition (DIA) : Implement DIA-MS workflows to capture all fragment ions within a predefined m/z range, improving coverage of low-concentration species.
- Internal Standards : Spike samples with deuterated methionine (e.g., Methyl-D3) as an internal reference to normalize ion suppression effects .
Data Analysis and Contradiction Resolution
Q. What analytical frameworks are recommended for reconciling discrepancies in metabolic flux data derived from L-Methionine (Methyl-¹³C) labeling?
Answer:
- Compartmental Modeling : Use software like INCA or OpenFLUX to model isotopic labeling patterns across intracellular compartments (e.g., mitochondrial vs. cytosolic methionine pools) .
- Statistical Validation : Apply bootstrap analysis to assess confidence intervals for flux estimates, particularly when pathway reversibility or parallel routes (e.g., salvage vs. de novo methylation) introduce variability .
- Cross-Validation with Knockout Strains : Compare flux distributions in wild-type vs. methionine auxotrophic mutants to isolate pathway-specific contributions .
Experimental Design Tables
Q. Table 1. Key Parameters for Metabolic Labeling with L-Methionine (Methyl-¹³C)
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